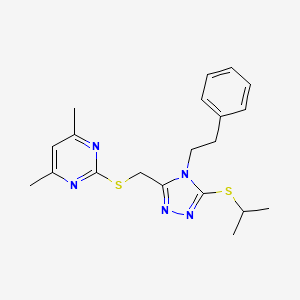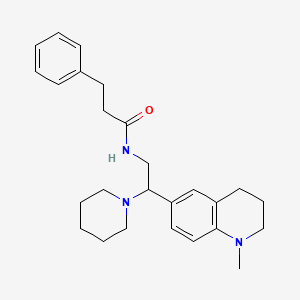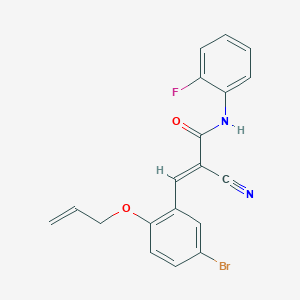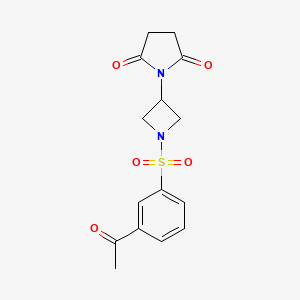
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as NTP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Wirkmechanismus
The mechanism of action of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is not fully understood. However, studies have shown that 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In agrochemicals, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent insecticidal activity against various pests, including mosquitoes and aphids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments is its potent pharmacological effects, which make it a valuable tool for studying various biological processes. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One of the areas of interest is the development of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid and its potential applications in material science. Furthermore, research is needed to explore the potential of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as an insecticide and its impact on the environment.
Synthesemethoden
The synthesis of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the reaction of 2-nitrobenzaldehyde and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a base catalyst, such as potassium carbonate, in a solvent such as dimethylformamide. The reaction leads to the formation of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as a yellow solid with a melting point of approximately 170°C.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic properties. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. In agrochemicals, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent insecticidal activity against various pests, including mosquitoes and aphids. In material science, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals.
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)9-6(10(18)19)5-16(15-9)7-3-1-2-4-8(7)17(20)21/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZJOAOWJYFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B2575390.png)


![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide](/img/structure/B2575396.png)
![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)
![{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2575401.png)



